2-Heptylfuran
2-Heptylfuran
2-Heptylfuran, also known as fema 3401, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 2-Heptylfuran is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-heptylfuran is primarily located in the membrane (predicted from logP). 2-Heptylfuran is a fatty, green, and lactonic tasting compound that can be found in a number of food items such as garden tomato, green vegetables, pomes, and potato. This makes 2-heptylfuran a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
3777-71-7
VCID:
VC0515915
InChI:
InChI=1S/C11H18O/c1-2-3-4-5-6-8-11-9-7-10-12-11/h7,9-10H,2-6,8H2,1H3
SMILES:
CCCCCCCC1=CC=CO1
Molecular Formula:
C11H18O
Molecular Weight:
166.26 g/mol
2-Heptylfuran
CAS No.: 3777-71-7
Cat. No.: VC0515915
Molecular Formula: C11H18O
Molecular Weight: 166.26 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Heptylfuran, also known as fema 3401, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 2-Heptylfuran is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-heptylfuran is primarily located in the membrane (predicted from logP). 2-Heptylfuran is a fatty, green, and lactonic tasting compound that can be found in a number of food items such as garden tomato, green vegetables, pomes, and potato. This makes 2-heptylfuran a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 3777-71-7 |
| Molecular Formula | C11H18O |
| Molecular Weight | 166.26 g/mol |
| IUPAC Name | 2-heptylfuran |
| Standard InChI | InChI=1S/C11H18O/c1-2-3-4-5-6-8-11-9-7-10-12-11/h7,9-10H,2-6,8H2,1H3 |
| Standard InChI Key | BHTUFJXTYNLISA-UHFFFAOYSA-N |
| SMILES | CCCCCCCC1=CC=CO1 |
| Canonical SMILES | CCCCCCCC1=CC=CO1 |
| Appearance | Solid powder |
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